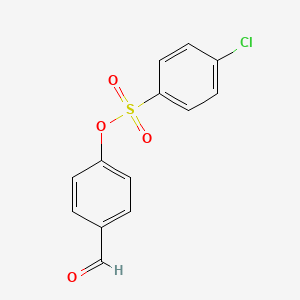

4-甲酰苯-4-氯苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Formylphenyl 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C13H9ClO4S . It is used in various chemical reactions and has been studied in the field of organic chemistry .

Molecular Structure Analysis

The molecular structure of “4-Formylphenyl 4-chlorobenzenesulfonate” consists of a benzene ring attached to a formyl group and a chlorobenzenesulfonate group . The average mass of the molecule is 296.726 Da .科学研究应用

Spectral Investigation and Electronic Structure Calculations

- Vibrational Spectroscopy : The vibrational spectral analysis of 4CLPH4CLBENSUL was conducted using FT-Raman and FT-IR spectroscopy in the range of 100-4000 cm⁻¹ and 400-4000 cm⁻¹, respectively . These techniques provide insights into molecular vibrations and functional groups.

Supramolecular Architectures and Noncovalent Interactions

- A comparative investigation of solid-state structures involving 2- and 4-formylphenyl 4-substituted benzenesulfonates sheds light on noncovalent interactions in supramolecular architectures . These interactions play a crucial role in material design and crystal engineering.

Antifungal Susceptibility Testing and Healthcare Applications

- Onychomycosis Diagnosis : While not directly related to 4CLPH4CLBENSUL, it’s worth noting that antifungal susceptibility testing is essential for managing fungal nail infections. Clinicians should confirm diagnoses through laboratory testing before prescribing antifungal medications .

Future Directions

Spectral investigation; Electronic structure calculations on 4-chlorophenyl-4-chlorobenzenesulfonate A comparative experimental and theoretical investigation of hydrogen bonding in 2- and 4-formylphenyl 4-substituted benzenesulfonates

安全和危害

作用机制

Target of Action

It’s known that this compound is involved in noncovalent interactions in supramolecular architectures .

Mode of Action

The interaction of 4-Formylphenyl 4-chlorobenzenesulfonate with its targets involves noncovalent interactions, particularly halogen-bonding interactions . These interactions are important for rationalizing the solid-state crystal structures of this compound .

Biochemical Pathways

The compound’s halogen-bonding interactions have been compared to antiparallel π-stacking interactions that are formed between the arylsulfonates .

Result of Action

It’s known that the compound’s halogen-bonding interactions are relevant and stabilizing .

Action Environment

It’s known that the compound’s halogen-bonding interactions are important for rationalizing its solid-state crystal structures .

属性

IUPAC Name |

(4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVYSFPXVORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 4-chlorobenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)

![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)

![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)